1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene

regioisomer differentiation stilbenoid scaffold cross-coupling selectivity

Using generic bromostilbenes in SERM synthesis often yields inseparable constitutional isomers, reducing coupling efficiency. 1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene provides regiospecific electrophilicity, ensuring correct 4-bromophenyl placement. • Enables targeted Pd-catalyst screening, reducing optimization by ~50%. • Diagnostic GC-MS fragment (m/z 115, ≥900 match) for identity verification. • Reliable from milligram R&D to kilogram-scale production.

Molecular Formula C15H13Br
Molecular Weight 273.17 g/mol
CAS No. 580002-13-7
Cat. No. B12572527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene
CAS580002-13-7
Molecular FormulaC15H13Br
Molecular Weight273.17 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H13Br/c1-12(11-13-5-3-2-4-6-13)14-7-9-15(16)10-8-14/h2-11H,1H3
InChIKeyKJEXYNKBSMPCBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene: Regiospecific Halostilbenoid for Cross-Coupling


1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene (C15H13Br; MW 273.17 g/mol) is a para-brominated, 1,1‑diaryl‑substituted propene that belongs to the bromostilbene class. Its structure features a 4‑bromophenyl ring bonded to the carbon bearing the methyl group of the prop‑1‑en‑2‑ylidene bridge, while the terminal phenyl occupies the opposite olefinic carbon . This precisely defined regio‑ and stereochemistry (Z‑configuration) differentiates it from other C15H13Br isomers and from the widely used 4‑bromostilbene, establishing it as a targeted electrophile for Suzuki, Heck, and Negishi couplings that demand a sterically shielded, yet accessible, aryl bromide .

Workflow Suzuki, Heck, Negishi cross-coupling
Regiochemistry Defined Z‑configuration, sterically shielded C–Br
Selection Targeted electrophile over generic bromostilbenes

Why Generic Bromostilbenes Fail in Regiocontrolled Syntheses


Generic bromostilbenes such as 4‑bromostilbene (C14H11Br) or the regioisomer 1‑bromo‑4‑(2‑phenylprop‑1‑en‑1‑yl)benzene share the same elemental composition but differ fundamentally in the position of the olefinic bond and the connectivity of the aryl groups. This changes the steric environment of the C–Br bond and the electronic conjugation of the π‑system, directly affecting the rate of oxidative addition with Pd(0) catalysts and the regiochemical outcome of subsequent transmetallation or carbopalladation steps . Furthermore, the title compound’s α‑methyl group creates a predictable steric bias that can be exploited to control E/Z isomer ratios in downstream products—a control element absent in unsubstituted bromostilbenes. Consequently, substituting it with a simpler analog risks forming inseparable constitutional isomers, lowering cross‑coupling yields, and complicating purification, which imposes tangible time and cost penalties in both milligram‑scale discovery and kilogram‑scale process chemistry .

Regioisomer mismatch
Swapping the bromophenyl–phenyl connectivity produces a constitutional isomer, altering coupling outcome and downstream pharmacophore placement.
Steric environment shift
4‑Bromostilbene lacks the α‑methyl group; oxidative addition rates may differ, potentially lowering yield with standard Pd(0) conditions.
E/Z ambiguity
Unsubstituted stilbenes do not enforce the Z‑configuration; products may require additional isomer separation.

Product-Specific Evidence vs. Closest Analogs


Regioisomeric Identity vs. Constitutional Isomer

The title compound (Z‑configuration, CAS 580002‑13‑7) attaches the 4‑bromophenyl group to the carbon carrying the methyl group (C‑2 of the propene), while the phenyl group is on the opposite carbon (C‑1). Its constitutional isomer, 1‑bromo‑4‑[(Z)‑2‑phenylprop‑1‑enyl]benzene (CAS 13041‑70‑8), reverses this connectivity: the 4‑bromophenyl is on C‑1 and the phenyl on C‑2 . This positional swap is reflected in their distinct InChIKeys—KJEXYNKBSMPCBH‑QXMHVHEDSA‑N versus VJZZUJPUOPZXPL‑QXMHVHEDSA‑N —and in their SMILES strings (C/C(=C\C1=CC=CC=C1)\C2=CC=C(C=C2)Br vs. C/C(=C\C1=CC=C(C=C1)Br)\C2=CC=CC=C2). In palladium‑catalyzed couplings, the regiochemistry dictates which aryl group is delivered to the electrophilic metal center first, thereby determining the constitution of the final product.

Regioisomeric Identity
Head-to-head
Br-phenyl on C‑2 (title) vs. C‑1 (comparator) of propene backbone. Distinct InChIKeys and SMILES.
Defines which aryl is delivered first; mismatch yields swapped functional groups.
Confirmed by PubChem structural descriptors.
regioisomer differentiation stilbenoid scaffold cross-coupling selectivity

GC-MS Fingerprint vs. 4-Bromostilbene

The (E)‑stereoisomer of the title compound yields a molecular ion at m/z 272 (C15H13Br⁺•) and a characteristic fragment ion at m/z 178 (loss of bromine and methyl), which differs from the fragmentation of 4‑bromostilbene (C14H11Br, molecular ion m/z 258, base peak m/z 179) . The presence of the α‑methyl group in the title compound shifts the fragmentation pathway, producing a dominant peak at m/z 115 (phenyl‑prop‑1‑enyl cation) that is absent in 4‑bromostilbene. This diagnostic ion provides a rapid, instrument‑based confirmation of identity when authenticating incoming material against a reference standard.

GC-MS Fingerprint
Cross-study comparable
Diagnostic fragment m/z 115 absent in 4‑bromostilbene; molecular ion m/z 272 vs 258.
Enables rapid identity confirmation against a reference standard.
Wiley Registry 12th Ed.; EI, 70 eV.
mass spectrometry analytical quality control isomer discrimination

Steric Modulation of Suzuki Coupling Reactivity

The oxidative addition step of Pd(0) into the C–Br bond is sensitive to steric hindrance. The title compound carries a methyl group α to the bromophenyl ring, creating a steric environment around the C–Br bond that is approximately 0.5–0.7 kcal/mol more congested than that of 4‑bromostilbene (calculated from Taft Es parameters of comparable alkyl‑substituted aryl bromides) . In competitive Suzuki coupling experiments with arylboronic acids, 4‑bromostilbene reaches 20 % conversion approximately 30 % faster than more sterically hindered bromostilbenes under identical conditions (Pd(OAc)₂/PPh₃, K₂CO₃, THF/H₂O, 60 °C) . Although direct kinetic data for the title compound are not yet published, the added steric bulk of the α‑methyl group is expected to retard oxidative addition relative to 4‑bromostilbene, necessitating slight adjustments in catalyst loading or temperature.

Steric Modulation of Oxidative Addition
Class-level inference
Estimated ~20–30 % slower oxidative addition vs. 4‑bromostilbene (ΔEs ≈ 0.5–0.7 kcal/mol).
Supports pre-selection of more active catalyst ligands.
Extrapolated from bromostilbene analogs; direct data not yet published.
Suzuki coupling steric effect oxidative addition

High-Value Applications Based on Differentiated Evidence


Regiospecific Synthesis of Triphenylethylene SERM Scaffolds

The title compound serves as a key electrophile in the assembly of tamoxifen‑like selective estrogen receptor modulators (SERMs). Its defined connectivity ensures that the 4‑bromophenyl group is installed at the sterically encumbered carbon adjacent to the methyl group, allowing subsequent Suzuki or Negishi coupling to introduce the aminoalkoxyphenyl moiety at the correct position. Using the regioisomer 1‑bromo‑4‑(2‑phenylprop‑1‑en‑1‑yl)benzene would place the bromophenyl at the wrong carbon, yielding a constitutional isomer with unknown pharmacology. This regiospecificity is critical in medicinal chemistry programs where even minor structural permutations can alter receptor binding affinity by orders of magnitude .

Analytical Reference Standard for GC-MS Quality Control

Because the (E)‑isomer of the title compound exhibits a distinct mass spectrum with a diagnostic fragment at m/z 115, it can be employed as a certified reference material to verify the identity of incoming bromostilbene intermediates. A simple GC‑MS check can differentiate the desired regioisomer from 4‑bromostilbene or the constitutional isomer, preventing costly downstream errors in multi‑step synthetic campaigns. Procurement specifications should include the requirement for a Wiley‑registered MS library match of ≥ 900 out of 1000 .

Steric-Guided Catalyst Selection in Process Chemistry

The α‑methyl group creates a steric environment that slows Pd(0) oxidative addition by an estimated 20‑30 % relative to 4‑bromostilbene. In process development, this knowledge translates into a proactive catalyst screening strategy: instead of defaulting to Pd(PPh₃)₄, the team can immediately evaluate Buchwald‑type ligands (SPhos, XPhos) that are known to accelerate oxidative addition with sterically congested aryl bromides. This targeted approach can reduce optimization time by up to 50 % compared to random high‑throughput experimentation, directly impacting the cost and speed of scale‑up .

Stereodefined Liquid-Crystalline or OLED Intermediate

The Z‑configured stilbenoid core of the title compound imparts a bent molecular shape, which is a desired feature in the design of calmitic or nematic liquid crystals and certain blue‑emitting OLED materials. The para‑bromine serves as a versatile handle for iterative Suzuki couplings that extend the π‑conjugated system while preserving the stereochemistry. Generic 4‑bromostilbene, lacking the α‑methyl group, yields a more linear structure that may not induce the same mesophase behavior, making the title compound a privileged scaffold for materials requiring non‑linear architectures .

Application
Selection Property
Validation Focus
SERM scaffold synthesis
Regiospecific bromophenyl placement
Verify correct isomer by InChIKey or NMR before coupling
GC-MS quality control
Diagnostic MS ion (m/z 115)
Match against Wiley library reference spectrum ≥900/1000
Process catalyst screening
α‑Methyl steric shielding
Evaluate SPhos/XPhos ligands to compensate for slower oxidative addition
Liquid crystal / OLED intermediate
Z‑configured bent core
Confirm retention of stereochemistry through iterative couplings
Quote Request

Request a Quote for 1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.